molecular formula C9H6N2O3 B368727 Nitroxolin CAS No. 4008-48-4

Nitroxolin

Katalognummer: B368727
CAS-Nummer: 4008-48-4
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: RJIWZDNTCBHXAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a hydroxyquinoline derivative that has been used as an antibacterial agent for over fifty years. It is particularly effective against gram-positive and gram-negative bacteria commonly found in urinary tract infections. Nitroxoline is known for its ability to combat biofilm infections and has shown potential in anticancer applications due to its metal-chelating properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Nitroxoline's initial application was as an antibacterial agent for urinary tract infections. Its mechanism involves metal ion chelation, which disrupts bacterial growth and biofilm formation. A comparative study highlighted that nitroxoline exhibits significant antibacterial activity against uropathogens, outperforming traditional antibiotics like trimethoprim in certain contexts .

Table 1: Antibacterial Efficacy of Nitroxoline

PathogenMinimum Inhibitory Concentration (MIC)Clinical Application
Escherichia coli1-4 µg/mLUrinary tract infections
Klebsiella pneumoniae2-8 µg/mLUrinary tract infections
Staphylococcus aureus4-16 µg/mLSkin and soft tissue infections

Oncology Applications

Recent studies have demonstrated nitroxoline's potential as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including urothelial carcinoma and glioma. It operates through mechanisms such as inhibition of bromodomain and extraterminal proteins, which are crucial for oncogene expression regulation .

Case Study: Nitroxoline in Urologic Oncology

A systematic review analyzed the effects of nitroxoline on urologic cancers. The findings suggested that nitroxoline could enhance the efficacy of existing chemotherapy regimens while exhibiting minimal adverse effects. The study emphasized the need for further clinical trials to establish optimal dosing and treatment protocols .

Table 2: Nitroxoline's Impact on Cancer Cell Lines

Cancer TypeModel UsedObserved Effects
Urothelial CarcinomaXenograft ModelReduced tumor growth
GliomaCell CultureInduction of apoptosis
Multiple MyelomaAnimal ModelInhibition of tumor proliferation

Parasitological Applications

Nitroxoline has also been investigated for its potential in treating parasitic infections. A recent study indicated that nitroxoline exhibits amoebicidal activity against Balamuthia mandrillaris, the causative agent of primary amoebic meningoencephalitis. The compound demonstrated an IC50 value of 4.77 μM, indicating significant efficacy against this pathogen .

Table 3: Efficacy of Nitroxoline Against Parasitic Infections

ParasiteIC50 (µM)Mechanism of Action
Balamuthia mandrillaris4.77Induction of programmed cell death
Naegleria fowleri1.26Disruption of cellular integrity

Wirkmechanismus

Target of Action

Nitroxoline, a hydroxyquinoline derivative, primarily targets two proteins: Methionine aminopeptidase 2 (MetAP2) and RNA-polymerase . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . RNA-polymerase is an enzyme that is essential for constructing RNA chains .

Mode of Action

Nitroxoline acts as an inhibitor of MetAP2 . By inhibiting this protein, nitroxoline may exhibit antitumor activity . Nitroxoline’s antibacterial activity may stem from its ability to chelate metal ions vital for bacterial growth . It is also considered a metal chelator that inhibits the activity of RNA-polymerase .

Biochemical Pathways

Nitroxoline influences a total of 159 biological pathways . Key pathways involved in cerebral ischemia include the longevity regulating pathway, VEGF signaling, EGFR tyrosine kinase inhibitor resistance, IL-17 and HIF-1 pathways, FoxO signaling, and AGE-RAGE pathway . These pathways are crucial in managing oxidative stress and apoptotic cell death, which are highly implicated in hypoxic injury .

Pharmacokinetics

The pharmacokinetic data for nitroxoline are sparse and have been obtained largely via outdated analytical methods . It has been suggested that the absorption of nitroxoline in humans is fast and complete, even in the case of a 400 mg dose .

Result of Action

Nitroxoline affects outer membrane integrity, synergizing with large-scaffold antibiotics and resensitizing colistin-resistant Enterobacteriaceae in vitro and in vivo . It also shows a role in regulating proteins, biological processes, and pathways crucial in cerebral ischemia .

Action Environment

Nitroxoline’s action, efficacy, and stability can be influenced by environmental factors. For instance, resistance to nitroxoline can render bacteria unable to cause an infection in vivo, thereby reinvigorating the potential of Nitroxoline in combating antimicrobial resistance

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die industrielle Herstellung von Nitroxolin erfolgt durch die Nitrierung von 8-Hydroxychinolin zu 5-Nitroso-8-hydroxychinolin, gefolgt von einer Oxidation, um das Endprodukt zu erhalten. Für den Nitrierungsprozess wird üblicherweise Salpetersäure als Nitriermittel verwendet, und der Oxidationsschritt kann mit verschiedenen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von this compound durch spektrophotometrische Methoden gesteuert, um die Qualität der Ausgangsmaterialien und Reaktionsmischungen sicherzustellen. Der Prozess beinhaltet die quantitative Bestimmung von 8-Hydroxychinolin und 5-Nitroso-8-hydroxychinolin in verschiedenen Stadien der Reaktion .

Analyse Chemischer Reaktionen

Reaktionstypen: Nitroxolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Umwandlung von 5-Nitroso-8-hydroxychinolin in this compound.

    Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe unter bestimmten Bedingungen.

    Substitution: Elektrophile Substitutionsreaktionen am Chinolinring.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Katalytische Hydrierung mit Palladium auf Aktivkohle.

    Substitution: Verschiedene Elektrofile wie Halogene oder Sulfonylchloride.

Hauptprodukte:

    Oxidation: this compound.

    Reduktion: 5-Amino-8-hydroxychinolin.

    Substitution: Halogenierte oder sulfonierte Derivate von this compound.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Vergleich Mit ähnlichen Verbindungen

Nitroxolin wird häufig mit anderen Hydroxychinolinderivaten wie Clioquinol verglichen:

Ähnliche Verbindungen:

  • Clioquinol
  • 8-Hydroxychinolin
  • 5-Amino-8-hydroxychinolin

This compound zeichnet sich durch sein gut etabliertes Sicherheitsprofil und seine vielfältigen Anwendungen sowohl in der antimikrobiellen als auch in der Krebsforschung aus.

Biologische Aktivität

Nitroxoline, a hydroxyquinoline derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. Originally developed as an antibiotic for urinary tract infections (UTIs), recent studies have expanded its potential therapeutic uses. This article compiles findings from various studies to elucidate the biological activity of nitroxoline, including its mechanisms of action, efficacy in treating specific conditions, and emerging applications in oncology.

Nitroxoline exhibits its biological effects through several mechanisms:

  • Metal Chelation : Nitroxoline is known to chelate essential metal ions such as magnesium and manganese, which are critical for bacterial growth and survival. This action disrupts various enzymatic processes, including RNA polymerase activity, leading to inhibition of bacterial replication .
  • Antimicrobial Activity : It has shown efficacy against a range of pathogens, including resistant strains. A meta-analysis indicated that nitroxoline demonstrated non-inferiority compared to other antibiotics like cotrimoxazole and norfloxacin in treating uncomplicated UTIs, achieving over 90% bacteriuria eradication .
  • Antineoplastic Properties : Recent research highlights nitroxoline's potential as an anticancer agent. It has been shown to induce apoptosis and inhibit metastasis in various cancer types, including bladder cancer and pancreatic cancer. Notably, it affects cell bioenergetics and deregulates proteins involved in cancer cell growth .

Urinary Tract Infections

A comprehensive review of clinical studies involving nitroxoline for treating UTIs revealed:

  • Efficacy : In controlled trials involving 466 women with uncomplicated UTIs, nitroxoline achieved similar efficacy to standard treatments with a significant reduction in bacteriuria .
  • Safety Profile : The safety of nitroxoline was comparable to that of control antibiotics, with adverse events reported at rates of 9.4% versus 7.8% for controls .

Cancer Treatment

Recent studies have explored nitroxoline's role in oncology:

  • Bladder Cancer : In vitro and in vivo studies demonstrated that nitroxoline significantly suppressed metastasis and tumor progression. It was effective in reducing the migration capability of bladder cancer cells and showed promising results in animal models .
  • Pancreatic Cancer : Nitroxoline exhibited dose-dependent antiproliferative effects on pancreatic cancer cells by modulating critical proteins involved in cell metabolism and bioenergetics .

Summary of Clinical Efficacy

ConditionStudy TypePatientsEfficacy RateComparison Group
Uncomplicated UTIMeta-analysis466>90%Cotrimoxazole, Norfloxacin
Bladder CancerPreclinical TrialsN/ASignificant suppression of metastasisControl groups (untreated)
Pancreatic CancerIn vitro/In vivoN/ADose-dependent inhibitionControl (untreated)

Case Studies

  • Bladder Cancer Case Study : A multicenter phase II trial involving high-risk non-muscle invasive bladder cancer patients treated with nitroxoline showed improved clinical outcomes compared to traditional chemotherapeutic agents like mitomycin C. Patients exhibited reduced tumor sizes without significant toxicity .
  • Urinary Tract Infection Case Study : A randomized controlled trial involving 234 patients treated with nitroxoline showed comparable efficacy to standard antibiotic treatments with a favorable safety profile, reinforcing its potential as a first-line treatment option amid rising antibiotic resistance .

Eigenschaften

IUPAC Name

5-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046284
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L
Record name SID11532939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4008-48-4
Record name Nitroxoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4008-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxoline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroxoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROXOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitroxoline
Reactant of Route 2
Reactant of Route 2
Nitroxoline
Reactant of Route 3
Reactant of Route 3
Nitroxoline
Reactant of Route 4
Reactant of Route 4
Nitroxoline
Reactant of Route 5
Reactant of Route 5
Nitroxoline
Reactant of Route 6
Reactant of Route 6
Nitroxoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.